Pemigatinib

Content Navigation

- 1. General Information

- 2. Pemigatinib (CAS 1513857-77-6): High-Affinity Reversible FGFR1-3 Inhibitor for Precision Kinase Targeting

- 3. The Procurement Risks of Substituting Pemigatinib with Pan-FGFR or Irreversible Inhibitors

- 4. Quantitative Evidence Guide: Pemigatinib vs. Alternative FGFR Inhibitors

CAS Number

Product Name

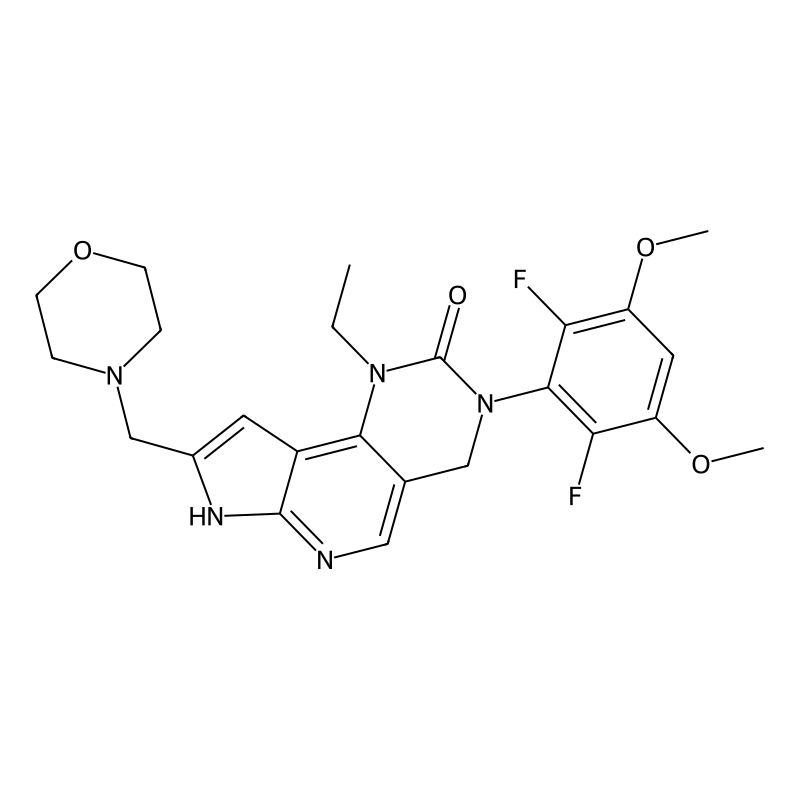

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pemigatinib is a highly potent, orally active, and reversible ATP-competitive inhibitor selectively targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Characterized by its distinct tricyclic morpholine-based scaffold, it demonstrates sub-nanomolar affinity for FGFR1-3 while deliberately sparing FGFR4. In procurement and material selection, pemigatinib is prioritized for its quantifiable chemical stability under forced degradation conditions (acid, base, and oxidative stress) and its strictly defined kinase selectivity profile. These properties make it a critical benchmark compound for in vitro oncological modeling, structural biology assays, and the development of next-generation covalent kinase inhibitors [1].

Substituting pemigatinib with other in-class FGFR inhibitors fundamentally alters assay kinetics, off-target toxicity profiles, and structural binding dynamics. Utilizing a pan-FGFR inhibitor such as erdafitinib introduces significant FGFR4-mediated activity, which confounds pathway-specific readouts and increases gastrointestinal or hepatic toxicity markers in preclinical in vivo models. Conversely, substituting with a third-generation inhibitor like futibatinib shifts the mechanism from reversible ATP-competitive binding to irreversible covalent binding at the cysteine residue. This kinetic shift negates the utility of the assay for standard competitive displacement screening and alters the baseline response to gatekeeper mutations (e.g., V565F). Consequently, for workflows requiring reversible, highly selective FGFR1-3 inhibition without FGFR4 interference, pemigatinib cannot be interchanged with these alternatives[1].

Kinase Selectivity and FGFR4 Sparing Profile

Pemigatinib exhibits strict selectivity for FGFR1, 2, and 3, with a deliberate reduction in FGFR4 affinity to minimize off-target toxicities. Quantitative profiling shows pemigatinib inhibits FGFR1, 2, and 3 with IC50 values of 0.4 nM, 0.5 nM, and 1.2 nM, respectively, but requires 30 nM to inhibit FGFR4 (a ~75-fold selectivity window). In contrast, the pan-FGFR inhibitor erdafitinib displays near-equipotent inhibition across all four receptors, with IC50 values of 1.2, 2.5, 3.0, and 5.7 nM, respectively. This lack of FGFR4 selectivity in erdafitinib leads to confounding pathway activation in highly sensitive assays [1].

| Evidence Dimension | FGFR1 vs FGFR4 IC50 Selectivity Ratio |

| Target Compound Data | Pemigatinib: FGFR1 IC50 = 0.4 nM; FGFR4 IC50 = 30 nM (~75x selectivity) |

| Comparator Or Baseline | Erdafitinib: FGFR1 IC50 = 1.2 nM; FGFR4 IC50 = 5.7 nM (~4.7x selectivity) |

| Quantified Difference | Pemigatinib provides a 15-fold greater selectivity margin for FGFR1-3 over FGFR4 compared to erdafitinib. |

| Conditions | In vitro radiometric kinase activity inhibition assay |

Procuring pemigatinib ensures clean, FGFR1-3 specific signaling data without the confounding FGFR4-mediated toxicities inherent to pan-FGFR inhibitors.

Structural Binding Affinity and Hinge Region Engagement

The molecular architecture of pemigatinib provides a distinct target engagement profile compared to structurally different analogs. Crystallographic and binding analyses reveal that pemigatinib's tricyclic scaffold forms two robust hydrogen bonds with amino acid residues in the FGFR1 hinge region. In contrast, the quinoxaline core of erdafitinib forms only a single hydrogen bond in this critical hydrophobic pocket. This structural advantage translates directly to potency, with pemigatinib achieving an FGFR1 IC50 of 0.2 to 0.4 nM, compared to 1.2 nM for erdafitinib[1].

| Evidence Dimension | Hinge region hydrogen bonding and FGFR1 IC50 |

| Target Compound Data | Pemigatinib: 2 hydrogen bonds; FGFR1 IC50 = 0.2 - 0.4 nM |

| Comparator Or Baseline | Erdafitinib: 1 hydrogen bond; FGFR1 IC50 = 1.2 nM |

| Quantified Difference | Pemigatinib exhibits 3- to 6-fold higher potency driven by a 100% increase in hinge-region hydrogen bond formation. |

| Conditions | X-ray crystallography and isolated FGFR1 kinase assay |

The tighter binding affinity makes pemigatinib the preferred choice for high-stringency competitive binding assays and structural co-crystallization studies.

Baseline Modeling for Acquired Gatekeeper Resistance

In mainstream industrial and laboratory workflows evaluating next-generation oncology drugs, pemigatinib serves as the definitive reversible baseline to model acquired resistance. Because it relies on ATP-competitive binding, pemigatinib reproducibly loses efficacy against FGFR2 gatekeeper mutations (e.g., V565F/L), exhibiting an IC50 > 300 nM. By comparison, irreversible covalent inhibitors like futibatinib retain activity against these mutants (IC50 ~1-3 nM). Procuring pemigatinib allows researchers to establish a highly reproducible baseline of resistance, which is a mandatory workflow step to validate the overcoming efficacy of experimental covalent compounds[1].

| Evidence Dimension | IC50 against FGFR2 V565F/L gatekeeper mutations |

| Target Compound Data | Pemigatinib: IC50 > 300 nM (susceptible to resistance) |

| Comparator Or Baseline | Futibatinib: IC50 ~1-3 nM (retains activity) |

| Quantified Difference | Pemigatinib provides the >100-fold activity drop necessary to model standard clinical resistance, which futibatinib bypasses. |

| Conditions | Cell viability assays in Ba/F3 or HeLa cell models expressing mutant FGFR2 |

Pemigatinib is essential as a negative control and resistance baseline in screening pipelines designed to discover novel mutation-resistant covalent kinase inhibitors.

Formulation Stability Under Forced Degradation

For complex preclinical formulations, the formulation compatibility and processability of the active pharmaceutical ingredient are paramount. Pemigatinib demonstrates robust structural integrity under forced degradation conditions, resisting hydrolysis or oxidation when exposed to acidic, basic, and oxidative stress in aqueous solutions. Coupled with a maximum DMSO solubility of approximately 40 mg/mL (82 mM), pemigatinib outperforms many baseline kinase inhibitors that rapidly degrade in aqueous environments. This high processability ensures batch-to-batch reproducibility across extended assay timelines and complex formulation workflows [1].

| Evidence Dimension | Aqueous stability under forced degradation (acid/base/oxidant) |

| Target Compound Data | Pemigatinib: Quantifiable stability with no major degradation products; high DMSO solubility (40 mg/mL) |

| Comparator Or Baseline | Standard early-stage kinase inhibitors: Prone to rapid hydrolysis or oxidative degradation |

| Quantified Difference | Pemigatinib guarantees extended shelf-life and formulation viability in stressed aqueous environments compared to unstable baseline analogs. |

| Conditions | Forced degradation studies (acid, base, oxidant in aqueous solution) per EMA assessment protocols |

High chemical stability reduces batch-to-batch variability and prevents compound degradation during the preparation of complex in vivo dosing vehicles.

High-Selectivity FGFR1-3 Pathway Elucidation

Due to its ~75-fold selectivity margin for FGFR1-3 over FGFR4, pemigatinib is the preferred procurement choice for in vitro assays where FGFR4-mediated signaling or off-target gastrointestinal/hepatic toxicities must be strictly excluded. It allows researchers to isolate FGFR1-3 specific responses without the confounding variables introduced by pan-FGFR inhibitors like erdafitinib [1].

Standardized Baseline for Covalent Inhibitor Screening

Pemigatinib’s susceptibility to FGFR2 gatekeeper mutations (such as V565F) makes it an indispensable reversible control compound. Laboratories developing third-generation irreversible inhibitors (e.g., futibatinib analogs) procure pemigatinib to establish the baseline resistance profile in Ba/F3 or HeLa mutant cell lines, validating the efficacy of new covalent binding mechanisms [2].

Structural Biology and Co-Crystallization Studies

The distinct tricyclic scaffold of pemigatinib, which forms dual hydrogen bonds in the kinase hinge region, makes it an excellent high-affinity ligand for X-ray crystallography and structural modeling. It is utilized to map the hydrophobic pockets of FGFR1-3 and to design next-generation compounds with enhanced target engagement [3].

Long-Term Preclinical In Vivo Dosing

Supported by its excellent stability under forced acidic, basic, and oxidative degradation, alongside high DMSO solubility, pemigatinib is highly suited for extended in vivo pharmacokinetic and pharmacodynamic studies. Its robust processability ensures that dosing formulations remain stable and reproducible over the course of multi-week animal models [4].

References

- [1] Liu, Y., et al. "Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants." Acta Pharmaceutica Sinica B 11.9 (2021): 2755-2764.

- [2] Cleary, S., et al. "Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies." Clinical Cancer Research 30.21 (2024): 4920-4932.

- [3] Wu, D., et al. "Structural comparison of pemigatinib to erdafitinib and infigratinib in complex with FGFR1." Journal of Pharmaceutical Analysis 11.6 (2021): 794-800.

- [4] European Medicines Agency (EMA). "Assessment report: Pemazyre (pemigatinib)." EMA/CHMP/114954/2021 (2021).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pemazyre monotherapy is indicated for the treatment of adults with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed  after at least one prior line of systemic therapy.

Treatment of myeloid/lymphoid neoplasms with eosinophilia and gene rearrangement

Treatment of cholangiocarcinoma, Treatment of urothelial carcinoma

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of a single radiolabeled dose of 11 mg pemigatinib, about 82.4% of the dose was recovered in feces. Of this recovered drug, about 1.4% of the dose was unchanged parent compound. About 12.6% of the dose was recovered in urine, where 1% of the dose was unchanged.

The apparent volume of distribution was 235 L (60.8% CV) following a single oral dose of 13.5 mg pemigatinib.

Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean apparent clearance (CL/F) was 10.6 L/h (54% CV).

Metabolism Metabolites

Wikipedia

Gallium_perrhenate

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Liu PCC, Koblish H, Wu L, Bowman K, Diamond S, DiMatteo D, Zhang Y, Hansbury M, Rupar M, Wen X, Collier P, Feldman P, Klabe R, Burke KA, Soloviev M, Gardiner C, He X, Volgina A, Covington M, Ruggeri B, Wynn R, Burn TC, Scherle P, Yeleswaram S, Yao W, Huber R, Hollis G: INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020 Apr 21;15(4):e0231877. doi: 10.1371/journal.pone.0231877. eCollection 2020. [PMID:32315352]

Blechacz B: Cholangiocarcinoma: Current Knowledge and New Developments. Gut Liver. 2017 Jan 15;11(1):13-26. doi: 10.5009/gnl15568. [PMID:27928095]

Roskoski R Jr: The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacol Res. 2020 Jan;151:104567. doi: 10.1016/j.phrs.2019.104567. Epub 2019 Nov 23. [PMID:31770593]

FDA Approved Drug Products: PEMAZYRE (pemigatinib) tablets, for oral use

FDA Resources for Information | Approved Drugs: FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion

Explore Compound Types